1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly in targeting the KRAS G12C mutation, which is implicated in various cancers .
準備方法
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves the formation of the spirocyclic core followed by functionalization at the nitrogen atoms. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
化学反応の分析
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the spirocyclic structure can be functionalized with various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves covalent binding to the KRAS G12C protein at a mutated cysteine residue. This binding occurs in the switch-II pocket of the KRAS protein, leading to inhibition of its activity. The compound’s spirocyclic structure allows for optimal positioning within the binding pocket, enhancing its inhibitory effects .
類似化合物との比較
1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be compared with other spirocyclic compounds and KRAS inhibitors:
特性
分子式 |
C10H18N2O |
---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
1-(2,7-diazaspiro[3.5]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)3-5-11-6-4-10/h11H,2-8H2,1H3 |
InChIキー |
RFJYKNCOZBVOPI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CC2(C1)CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。